7-(Methylamino)heptanoic acid
Overview
Description
“7-(Methylamino)heptanoic acid” is a chemical compound with the molecular formula C8H17NO2 . It has a molecular weight of 159.23 and is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: O=C(O)CCCCCCNC . This indicates that the compound contains a carboxylic acid group (O=C(O)) and a methylamino group (N-C) attached to a heptane chain (CCCCCC).
Scientific Research Applications
Synthesis and Chemical Analysis
7-(Methylamino)heptanoic acid and its derivatives are the subjects of various synthesis and chemical analysis studies. For instance, a novel route for the preparation of 7-Amino-heptanoic acid hydrochloride was developed, demonstrating the flexibility of this compound in synthetic chemistry (Xue Juanjuan et al., 2010). Another study showcased the practical and scalable synthesis of 7-Azetidin-1-yl-4-(hydroxymethyl)coumarin, highlighting the use of 7-substituted derivatives in photoprotection and biology (G. Bassolino et al., 2017).
Materials Science and Corrosion Inhibition
In materials science, heptanoic acid derivatives are used for innovative applications. A study demonstrated the use of heptanoic acid in the corrosion inhibition process, where it was anchored to palygorskite clay mineral for steel corrosion prevention (A. A. Aghzzaf et al., 2014).
Pharmaceutical and Biomedical Research
In pharmaceutical research, derivatives of this compound have been utilized in the synthesis of complex organic compounds. For example, the asymmetric synthesis of nonproteinogenic alpha-amino acids was achieved using derivatives of this compound (R. Chinchilla et al., 2000). Additionally, the synthesis of novel compounds for antibacterial drugs targeting respiratory infections has been explored using similar structures (T. Odagiri et al., 2013).
Energy and Environmental Applications
In the context of energy and environmental science, derivatives of this compound have been investigated for their role in biodiesel combustion and oxidation processes. An experimental study on the low-temperature oxidation of methyl heptanoate, a potential biodiesel component, provided insights into biodiesel combustion chemistry (Yi-tong Zhai et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
7-(methylamino)heptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9-7-5-3-2-4-6-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMWCYLQINPRTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595576 | |
Record name | 7-(Methylamino)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90227-27-3 | |
Record name | 7-(Methylamino)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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